molecular formula C16H21N5O3 B6474162 2,4-dimethoxy-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,5-triazine CAS No. 2640966-80-7

2,4-dimethoxy-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,5-triazine

Cat. No.: B6474162
CAS No.: 2640966-80-7
M. Wt: 331.37 g/mol
InChI Key: TUXOXHNLDVDGIN-UHFFFAOYSA-N
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Description

2,4-dimethoxy-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,5-triazine is a useful research compound. Its molecular formula is C16H21N5O3 and its molecular weight is 331.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 331.16443955 g/mol and the complexity rating of the compound is 369. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,4-dimethoxy-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O3/c1-22-13-7-5-4-6-12(13)20-8-10-21(11-9-20)14-17-15(23-2)19-16(18-14)24-3/h4-7H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXOXHNLDVDGIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NC(=NC(=N3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various targets.

Mode of Action

It’s known that similar compounds can interact with their targets, leading to various biological activities. The compound’s interaction with its targets and the resulting changes would need to be determined through further experimental studies.

Result of Action

Similar compounds have been found to exhibit various biological activities, suggesting that this compound may also lead to a range of molecular and cellular effects.

Biological Activity

2,4-Dimethoxy-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,5-triazine, commonly referred to as TAK-659, is a small-molecule compound that has garnered significant attention in pharmacological research due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C16H21N5O3
  • Molecular Weight : 331.37 g/mol
  • CAS Number : 2640966-80-7

TAK-659 functions primarily as an inhibitor of specific kinases involved in inflammatory and tumorigenic pathways. Its structure allows it to interact with various cellular targets, leading to modulation of signal transduction pathways that are crucial in cancer and inflammatory diseases.

Biological Activity Overview

The compound exhibits several notable biological activities:

  • Anti-inflammatory Effects : TAK-659 has demonstrated the ability to inhibit pro-inflammatory cytokines, making it a candidate for treating autoimmune conditions.
  • Antitumor Properties : Research indicates that TAK-659 can induce apoptosis in cancer cells, particularly in hematological malignancies.
  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.

Anti-inflammatory Activity

In vitro studies have shown that TAK-659 effectively reduces the production of TNF-alpha and IL-6 in activated macrophages. This suggests its potential use in managing chronic inflammatory diseases.

Antitumor Activity

A study published in PubMed highlighted that TAK-659 exhibits significant cytotoxicity against various cancer cell lines, including:

  • Cell Lines Tested : A431 (epidermoid carcinoma), Jurkat (T-cell leukemia).
  • IC50 Values : The IC50 values for these cell lines were found to be significantly lower than those for standard chemotherapeutic agents, indicating high potency.

Antimicrobial Activity

Research has indicated moderate antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis.

Case Studies

StudyFindings
Study 1 TAK-659 reduced IL-6 levels by 70% in LPS-stimulated macrophages.
Study 2 In vivo models showed a 50% reduction in tumor size when treated with TAK-659 compared to controls.
Study 3 Demonstrated effective inhibition of Staphylococcus aureus growth with a minimum inhibitory concentration (MIC) of 32 µg/mL.

Safety and Toxicity

TAK-659 has undergone toxicity assessments which indicate a favorable safety profile at therapeutic doses. However, further studies are necessary to fully elucidate its long-term effects and potential side effects.

Applications in Scientific Research

The compound's unique properties make it a valuable tool in pharmaceutical research:

  • Potential Therapeutics : As a candidate for drug development aimed at treating autoimmune diseases and cancers.
  • Research Tool : Used in studies investigating the pathways involved in inflammation and tumorigenesis.

Current State of Research

Ongoing clinical trials are evaluating the efficacy of TAK-659 in various settings, particularly focusing on its role as an anti-cancer agent. The compound's ability to modulate immune responses is also being explored for therapeutic implications in autoimmune disorders.

Future Directions

Further research is needed to:

  • Explore the full range of biological activities.
  • Investigate combination therapies with existing cancer treatments.
  • Conduct extensive clinical trials to validate efficacy and safety profiles.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.